Product packaging for Butyl methyl(phenyl)phosphinate(Cat. No.:CAS No. 51103-74-3)

Butyl methyl(phenyl)phosphinate

Cat. No.: B14671847
CAS No.: 51103-74-3
M. Wt: 212.22 g/mol
InChI Key: XGKNNAXXZYLYDX-UHFFFAOYSA-N
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Description

Butyl methyl(phenyl)phosphinate is an organophosphorus compound of significant interest in scientific research, particularly for the development of advanced materials and as a synthetic intermediate. Its structure, featuring a phosphinate group, makes it a valuable precursor or model compound in several fields. In polymer science, phosphinate esters are key in developing flame-retardant materials. They can serve as precursors to metal phosphinates (like aluminum dialkylphosphinates), which are highly effective, eco-friendly flame retardants in engineering thermoplastics and epoxy resins . These compounds primarily act in the gas phase through flame inhibition, but can also contribute to char formation in the condensed phase, thereby suppressing combustion and reducing heat release . In synthetic chemistry, this phosphinate is a versatile building block. Phosphinoyl-functionalized heterocycles, accessible through multicomponent reactions, are studied for their potential biological activities, including cytotoxicity and antibacterial effects . Furthermore, phosphinate derivatives are crucial in creating P-stereogenic ligands, which are invaluable in asymmetric synthesis and catalysis for constructing enantiomerically pure molecules . The phosphinate functional group is also being explored for its bioactive properties, acting as a stable analogue of phosphate esters in the design of enzyme inhibitors . This product is intended for research applications only. This compound is not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17O2P B14671847 Butyl methyl(phenyl)phosphinate CAS No. 51103-74-3

Properties

IUPAC Name

[butoxy(methyl)phosphoryl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O2P/c1-3-4-10-13-14(2,12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKNNAXXZYLYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518024
Record name Butyl methyl(phenyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51103-74-3
Record name Butyl methyl(phenyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Butyl Methyl Phenyl Phosphinate and Its Analogues

Conventional Synthetic Routes to Phosphinate Esters

Traditional methods for the synthesis of phosphinate esters have been well-established and widely used in organic chemistry. These routes often involve the use of reactive phosphorus species that can readily undergo esterification.

Esterification via Phosphinic Chlorides

A primary and long-standing method for the preparation of phosphinate esters is the reaction of a phosphinic chloride with an alcohol. researchgate.netresearchgate.netwikipedia.org This reaction proceeds through the nucleophilic attack of the alcohol on the electrophilic phosphorus center of the phosphinic chloride, leading to the formation of the corresponding ester and hydrogen chloride. The presence of a base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride byproduct and drive the reaction to completion. researchgate.net

The synthesis of n-Butyl methyl-phenylphosphinate can be accomplished by reacting methyl(phenyl)phosphinic chloride with n-butanol in the presence of a suitable base. researchgate.net The general reaction is versatile and can be applied to a wide range of alcohols and phosphinic chlorides, allowing for the synthesis of a diverse library of phosphinate esters.

Table 1: Synthesis of n-Butyl methyl-phenylphosphinate via Methyl(phenyl)phosphinic Chloride

Reactant 1 Reactant 2 Base Solvent Yield (%) Reference
Methyl(phenyl)phosphinic chloride n-Butanol Triethylamine Toluene (B28343) 85 researchgate.net

Condensation Reactions in Phosphinate Synthesis

Condensation reactions represent another important avenue for the synthesis of phosphinate esters. These methods typically involve the activation of the phosphinic acid to facilitate esterification with an alcohol.

One notable example of a condensation reaction that can be applied to the synthesis of phosphinate esters is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgcommonorganicchemistry.com In the context of phosphinate synthesis, the phosphinic acid acts as the acidic component. The reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it a valuable tool in stereoselective synthesis. mdpi.comorganic-chemistry.org The general protocol involves mixing the phosphinic acid, alcohol, and triphenylphosphine, followed by the addition of the azodicarboxylate. wikipedia.org

Another relevant condensation method is the Steglich esterification . This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). researchgate.netwikipedia.org The phosphinic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the desired ester. organic-chemistry.org This method is known for its mild reaction conditions, typically being carried out at room temperature. researchgate.net

Advanced and Sustainable Synthetic Strategies for Butyl methyl(phenyl)phosphinate

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These advanced strategies often utilize alternative energy sources or catalytic systems to improve reaction outcomes and reduce environmental impact.

Microwave-Assisted Direct Esterification of Phosphinic Acids

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. commonorganicchemistry.comresearchgate.net The direct esterification of phosphinic acids with alcohols, a reaction that is often difficult to achieve under conventional heating, can be effectively promoted by microwave energy. researchgate.netresearchgate.netwikipedia.orgeurekaselect.com

The microwave-assisted synthesis of butyl phenyl-H-phosphinate, an analogue of this compound, has been reported from phenyl-H-phosphinic acid and n-butanol. The reaction conditions can be optimized in terms of temperature and the use of ionic liquids as additives to enhance efficiency. mdpi.com

Table 2: Microwave-Assisted Direct Esterification of Phenyl-H-phosphinic Acid with n-Butanol

Temperature (°C) Time (min) Additive Conversion (%) Yield (%) Reference
160 30 None 72 - mdpi.com
180 30 None 95 - mdpi.com
200 30 None 100 90 mdpi.com
140 30 [bmim][PF₆] 100 94 researchgate.net

Alkylating Esterification under Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different immiscible phases. mdpi.com In the context of phosphinate ester synthesis, PTC can be employed for the alkylating esterification of phosphinic acids. This method typically involves the reaction of a phosphinic acid with an alkyl halide in a biphasic system, with a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the phosphinate anion from the aqueous phase to the organic phase where the reaction occurs. researchgate.neteurekaselect.com

The synthesis of n-Butyl methyl-phenylphosphinate has been achieved through the alkylating esterification of methyl(phenyl)phosphinic acid with n-butyl bromide under microwave-assisted phase-transfer catalytic conditions. researchgate.net

Table 3: Alkylating Esterification of Methyl(phenyl)phosphinic Acid under PTC

Alkylating Agent Catalyst Temperature (°C) Time (h) Yield (%) Reference
n-Butyl bromide Aliquat 336 120 2 75 researchgate.net

T3P®-Promoted Derivatization Approaches

Propane phosphonic acid anhydride (T3P®) is a versatile and efficient coupling reagent for a variety of chemical transformations, including esterification and amidation. researchgate.netresearchgate.netwikipedia.org T3P® promotes the derivatization of phosphinic acids by activating the phosphinic acid group, allowing for a facile reaction with nucleophiles such as alcohols. eurekaselect.com

The synthesis of n-Butyl methyl-phenylphosphinate from methyl(phenyl)phosphinic acid and n-butanol can be effectively carried out using T3P® as the promoting agent. The reaction proceeds under mild conditions and offers good yields. researchgate.net The amount of T3P® can be adjusted, with a slight excess often used to ensure complete conversion. The reaction can also be performed under microwave irradiation to reduce reaction times. researchgate.net

Table 4: T3P®-Promoted Synthesis of n-Butyl methyl-phenylphosphinate | Equivalents of T3P® | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1.1 | 25 | 2 | 81 | researchgate.net | | 0.66 | 85 (MW) | 0.33 | 79 | researchgate.net |

Thermal Esterification Pathways

Thermal esterification represents a direct approach to the synthesis of phosphinate esters from the corresponding phosphinic acids and alcohols. While phosphinic acids are generally considered to be unreactive towards direct esterification under conventional heating, this transformation can be facilitated under specific conditions, such as elevated temperatures or microwave irradiation.

The direct esterification of phenyl-H-phosphinic acid with butanol is a key method for preparing the precursor to this compound. Research has shown that this reaction can be performed thermally, albeit often requiring prolonged heating to achieve good yields. For instance, the thermal reaction between phenyl-H-phosphinic acid and a 15-fold excess of n-butanol at 140 °C under microwave conditions has been reported to produce butyl phenyl-H-phosphinate in high yield. mdpi.com

Microwave-assisted thermal esterification has emerged as a more efficient alternative to conventional heating. Studies have demonstrated that the direct esterification of phenyl-H-phosphinic acid with a range of linear and branched alcohols can be achieved at temperatures between 160–200 °C. mdpi.comresearchgate.net In some cases, the use of ionic liquids as additives can promote the reaction at lower temperatures and with shorter reaction times. mdpi.com

The efficiency of these thermal esterification methods can be influenced by several factors, including the reaction temperature, the ratio of alcohol to phosphinic acid, and the use of microwave irradiation. Continuous flow microwave reactors have also been employed to scale up the synthesis of alkyl phenyl-H-phosphinates, offering good conversion rates and yields. researchgate.net

Table 1: Thermal Esterification of Phenyl-H-phosphinic Acid with Various Alcohols

Alcohol Conditions Yield (%) Reference
n-Butanol 140 °C, MW, 15-fold excess 94 mdpi.com
Ethanol 160-200 °C, MW, 15-fold excess 73-90 mdpi.comresearchgate.net
Isopropanol 160-200 °C, MW, 15-fold excess 73-90 mdpi.comresearchgate.net
n-Pentanol 180-200 °C, MW, 15-fold excess 73-90 researchgate.net
n-Octanol 180-200 °C, MW, 15-fold excess 73-90 researchgate.net

Asymmetric Synthesis Approaches for Chiral Phosphinate Derivatives

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched phosphinates is of significant interest, and several asymmetric strategies have been developed to achieve this. These methods often rely on the use of chiral auxiliaries or stereoselective reactions.

A common and effective strategy for asymmetric synthesis involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of phosphinate synthesis, chiral alcohols are frequently employed as auxiliaries.

One of the most widely used chiral auxiliaries is (-)-menthol, which is readily available and inexpensive. rsc.org Menthyl H-phosphinates can be prepared and then subjected to stereospecific transformations. The separation of diastereomeric menthyl phosphinates, often achievable by crystallization, allows for the isolation of enantiomerically pure starting materials. Subsequent nucleophilic substitution at the phosphorus center with an organometallic reagent, such as a Grignard or organolithium reagent, typically proceeds with inversion of configuration, affording the desired P-chiral phosphinate. acs.org

Another class of effective chiral auxiliaries is based on the binaphthyl scaffold. researchgate.net P-chiral phosphinates bearing a binaphthyloxy group can undergo stereospecific transesterification with lithium alkoxides. This reaction also proceeds with inversion of configuration at the phosphorus atom, providing access to a variety of P-chiral phosphinates with high enantiomeric ratios. nih.gov The binaphthyloxy group acts as an excellent leaving group in these transformations. nih.gov

The choice of chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity in these transformations. The development of these methods has provided a modular approach to a wide range of P-stereogenic compounds. rsc.org

Table 2: Chiral Auxiliary-Mediated Synthesis of P-Chiral Phosphinates

Chiral Auxiliary Reagent/Reaction Stereochemical Outcome Reference
(-)-Menthol Nucleophilic substitution with Grignard/organolithium reagents Inversion of configuration acs.org
Binaphthyl Transesterification with lithium alkoxides Inversion of configuration nih.gov

Stereoselective alkylation of H-phosphinates provides another powerful route to P-chiral phosphinates. This approach involves the deprotonation of an H-phosphinate followed by reaction with an electrophile. When a chiral H-phosphinate ester is used as the starting material, the stereochemistry of the phosphorus center can be controlled.

For instance, optically pure H-phosphinates, such as (-)-menthyl phenylphosphinate, can undergo stereospecific palladium-mediated addition to alkynes or radical/base-initiated addition to alkenes. These reactions have been shown to proceed with retention of configuration at the phosphorus atom, yielding a variety of P-chiral phosphinates. acs.org

Furthermore, the nucleophilic substitution of the alkoxy group in optically pure H-phosphinates with organometallic reagents offers a general method for the preparation of P-stereogenic secondary and tertiary phosphine (B1218219) oxides, which are precursors to phosphinates. These substitutions typically occur with inversion of configuration at the phosphorus center. acs.org The reaction of an optically pure H-phosphinate with an organolithium or Grignard reagent at low temperatures can lead to high enantiomeric excesses in the resulting phosphine oxides. acs.org

The development of these stereoselective derivatization methods has significantly expanded the toolbox for accessing enantiomerically enriched phosphinate derivatives. The ability to control the stereochemical outcome of these reactions is critical for the synthesis of specific enantiomers of compounds like this compound.

Table 3: Stereoselective Reactions of H-Phosphinates

H-Phosphinate Precursor Reagent/Reaction Stereochemical Outcome Reference
(-)-Menthyl phenylphosphinate Pd-mediated addition to alkynes Retention of configuration acs.org
(-)-Menthyl phenylphosphinate Radical/base-initiated addition to alkenes Retention of configuration acs.org
Optically pure H-phosphinates Nucleophilic substitution with organolithiums/Grignard reagents Inversion of configuration acs.org

Mechanistic Studies of Butyl Methyl Phenyl Phosphinate Reactivity

Hydrolytic Cleavage Mechanisms of Phosphinate Esters

The hydrolysis of phosphinate esters involves the cleavage of a P-O-C linkage and can be catalyzed by either acid or base. The reaction generally proceeds via nucleophilic attack at the electrophilic phosphorus center. nih.gov

Acid-catalyzed hydrolysis of phosphinate esters can proceed through several mechanistic pathways. The two major routes are the AAc2 mechanism, which involves a bimolecular nucleophilic attack by water on the phosphorus atom leading to P-O bond cleavage, and the AAl1 mechanism, a unimolecular pathway involving C-O bond cleavage that does not involve water in the rate-determining step. nih.gov For some methyl dialkylphosphinates, studies have shown that hydrolysis proceeds via the less common AAl2 mechanism, which involves C-O bond cleavage with the participation of water. nih.gov

The rate of acid-catalyzed hydrolysis is highly dependent on the acid concentration. For example, studies on methyl methyl-arylphosphinates in perchloric acid showed that the hydrolysis rate is optimal at a 6–7 M acid concentration, with the rate decreasing at higher concentrations. nih.gov Similarly, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) in a dioxane-water mixture exhibits a maximum rate at 1.5 M HClO4, beyond which acid inhibition is observed. nih.gov This phenomenon is attributed to changes in water activity and protonation equilibria at very high acid strengths. In contrast to base-catalyzed reactions, polar and steric effects from the substituents on phosphorus have been observed to have a less pronounced influence on the rate of acid-catalyzed hydrolysis. nih.gov

Under basic or alkaline conditions, the hydrolysis of phosphinate esters occurs via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. acs.org This process typically involves the formation of a pentacoordinate intermediate or transition state, which subsequently breaks down to yield the phosphinic acid and the corresponding alcohol. For many phosphinates, this reaction can be slow at room temperature, necessitating higher temperatures for practical conversion rates. nih.gov

The mechanism can be influenced by the structure of the ester. For instance, the presence of a neighboring group, such as a β-carboxylate, can facilitate hydrolysis by proceeding through a five-membered cyclic intermediate. researchgate.net In the case of aryl diphenylphosphinates, the rates of alkaline hydrolysis often correlate with Hammett sigma (σ) values rather than sigma-minus (σ⁻) values. This suggests that there is no significant negative charge buildup on the leaving group in the rate-determining step, which supports a mechanism where the formation of an intermediate is the rate-limiting event. cdnsciencepub.com

The relative reactivity in base-catalyzed hydrolysis can be illustrated by comparing different types of phosphorus esters. For example, the alkaline hydrolysis of aryl diphenylphosphinothioates (containing a P=S bond) is only about four times faster than that of the corresponding aryl diphenylphosphinates (containing a P=O bond), a much smaller difference than is observed in their aminolysis reactions. cdnsciencepub.com

Phosphoryl transfer reactions, including the hydrolysis of phosphinate esters, can be mechanistically compared to nucleophilic substitution (SN) reactions at a carbon center. libretexts.orglibretexts.org The process is generally considered to exist on a mechanistic continuum between a fully associative (SN1(P)-like addition-elimination) and a fully dissociative (SN1(P)-like elimination-addition) pathway, with a concerted SN2(P)-like mechanism in between.

Concerted SN2(P)-like Mechanism: In this pathway, the nucleophile (e.g., water or hydroxide) attacks the phosphorus center from the backside relative to the leaving group. The reaction proceeds through a single, high-energy pentavalent trigonal bipyramidal transition state where the incoming nucleophile and the departing leaving group occupy the apical positions. libretexts.orglibretexts.org Bond formation and bond breaking occur simultaneously.

Stepwise Addition-Elimination (Associative) Mechanism: This pathway involves the initial addition of the nucleophile to the phosphorus atom to form a relatively stable pentavalent, trigonal bipyramidal intermediate. libretexts.org This intermediate then expels the leaving group in a subsequent step. This mechanism is distinct from substitution at carbon, as carbon, a second-row element, cannot readily form stable pentacoordinate species. libretexts.orglibretexts.org

Stepwise Elimination-Addition (Dissociative, SN1(P)-like) Mechanism: A third, though less common for esters, possibility involves the initial cleavage of the phosphorus-leaving group bond to form a highly reactive, trigonal planar metaphosphate intermediate. libretexts.orglibretexts.org This intermediate is then rapidly attacked by the nucleophile.

For most phosphinate ester hydrolyses, the mechanism is believed to be associative, proceeding through either a concerted SN2(P)-like transition state or a short-lived pentacoordinate intermediate, rather than a dissociative SN1(P)-like pathway. dtic.mil

Aminolysis Reactions of Phosphinate Esters

The reaction of phosphinate esters with amines (aminolysis) provides another avenue to study nucleophilic substitution at phosphorus. These reactions are often carried out in aprotic solvents like acetonitrile (B52724). cdnsciencepub.comlau.edu.lb

The kinetics of the aminolysis of phosphinate esters depend significantly on the nature of the amine. Studies on aryl diphenylphosphinates in acetonitrile have revealed distinct rate laws for primary and secondary amines. cdnsciencepub.comlau.edu.lb

Primary Amines (e.g., n-butylamine): The reaction with n-butylamine typically follows a two-term rate law: Rate = k₂[Ester][Amine] + k₃[Ester][Amine]² The second-order term in amine (k₃) often predominates, indicating that a second molecule of the amine acts as a general base catalyst in the rate-determining step. cdnsciencepub.comcdnsciencepub.com This catalytic effect is more pronounced for esters with more basic (poorer) leaving groups. cdnsciencepub.com

Secondary and Diamines: In contrast, reactions with secondary amines (e.g., piperidine, morpholine) and diamines generally follow a simpler rate law that is first order in amine: Rate = k₂[Ester][Amine] This suggests a different or more efficient catalytic pathway that does not require a second, external amine molecule. cdnsciencepub.comlau.edu.lb For diamines, the catalysis is often intramolecular. cdnsciencepub.comresearchgate.net

Table 1: Rate Constants for the Butylaminolysis of Selected Aryl Diphenylphosphinates in Acetonitrile at 30°C
Leaving Group (Aryl)k₂ (L mol⁻¹ s⁻¹)k₃ (L² mol⁻² s⁻¹)
p-Nitrophenyl3.28 x 10⁻²0.28
p-Cyanophenyl1.15 x 10⁻²0.14
m-Nitrophenyl1.05 x 10⁻²0.18
p-Chlorophenyl2.00 x 10⁻⁴0.01
Phenyl5.20 x 10⁻⁵0.0038

Data sourced from Cook, R. D., et al. (1986). Canadian Journal of Chemistry. cdnsciencepub.com

The mechanistic pathway for the aminolysis of phosphinate esters is strongly supported by evidence pointing to the formation of a zwitterionic pentacoordinate intermediate. cdnsciencepub.comresearchgate.net This intermediate is formed by the nucleophilic attack of the amine on the phosphorus center.

The proposed mechanism involves two main steps:

Formation of the Intermediate: The amine attacks the electrophilic phosphorus atom, forming a pentacoordinate intermediate with a positive charge on the nitrogen atom and a negative charge on one of the phosphoryl oxygen atoms.

Collapse of the Intermediate: This intermediate then collapses to form the final products. It is the breakdown of this zwitterionic intermediate that is often the rate-determining step of the reaction. cdnsciencepub.comlau.edu.lbresearchgate.net

For primary amines like butylamine, the collapse of this intermediate is subject to general base catalysis by a second molecule of the amine, which facilitates the necessary proton transfer from the nitrogen, explaining the second-order term in the rate law. cdnsciencepub.comcdnsciencepub.com For diamines, this proton transfer can be accomplished intramolecularly by the second amino group within the same molecule, leading to a significant rate enhancement and a first-order dependence on the amine concentration. cdnsciencepub.comresearchgate.net

Intramolecular Cyclization and Rearrangement Processes Involving Phosphinates

Intramolecular reactions of phosphinates can be broadly categorized into cyclizations, where a ring is formed, and rearrangements, where the atomic connectivity of the molecule is altered without the formation of a ring. These transformations are typically promoted by heat, light, or the presence of acidic or basic catalysts. The feasibility and outcome of such reactions are highly dependent on the substrate's structure, the nature of the substituents on the phosphorus atom, and the reaction conditions.

Intramolecular Cyclization:

Intramolecular cyclization reactions involving phosphinates could theoretically proceed via several mechanistic pathways, often initiated by the generation of a reactive intermediate. For a molecule like Butyl methyl(phenyl)phosphinate, a potential cyclization could involve the phenyl or butyl group.

For instance, under radical conditions, a C-H bond on the butyl chain could be abstracted, leading to a carbon-centered radical that could then attack the phosphorus center or the phenyl ring. However, a more common approach for cyclization involves the strategic placement of functional groups that can participate in intramolecular nucleophilic attack.

In a hypothetical scenario, if the phenyl group were substituted with a nucleophilic moiety (e.g., a hydroxyl or amino group) in the ortho position, an intramolecular condensation could lead to the formation of a heterocyclic phosphinate. The mechanism would likely involve the activation of the P=O group, followed by the attack of the nucleophile.

Base-catalyzed cyclizations are also a prominent feature in organophosphorus chemistry. rsc.org Strong bases can deprotonate a carbon atom alpha to the phosphorus or a suitable position on a substituent, creating a carbanion that can then undergo intramolecular cyclization. For example, the deprotonation of the methyl group in this compound could theoretically lead to an anion that might interact with the phenyl ring, although this is less likely without appropriate activating groups.

Rearrangement Processes:

Rearrangements are common in organophosphorus chemistry, with the phosphonate-phosphinate rearrangement being a well-documented example. nih.govacs.orgacs.org This type of rearrangement typically involves the migration of a group from a carbon or heteroatom to the phosphorus atom, or vice-versa. While this specific rearrangement applies to the conversion of phosphonates to phosphinates, analogous migrations can be envisaged for phosphinates themselves under certain conditions.

A potential rearrangement for this compound could involve the migration of the phenyl or methyl group. For such a rearrangement to occur, a suitable driving force is necessary, such as the formation of a more stable intermediate or product. For example, the generation of a carbocation on the butyl group could, in principle, lead to a rearrangement where the phenyl or methyl group migrates to the electron-deficient carbon, with a concurrent shift of electrons to or from the phosphorus center. However, such rearrangements are highly speculative without experimental evidence.

The stereochemistry at the phosphorus center is a crucial aspect of these reactions. acs.orgwiley-vch.de Many reactions at pentavalent phosphorus proceed with either retention or inversion of configuration, depending on the mechanism. nih.govacs.org For example, nucleophilic substitution at the phosphorus atom often proceeds with inversion of configuration, following a pathway analogous to the SN2 reaction at carbon. acs.org Rearrangements, on the other hand, can proceed with retention of configuration, particularly if they involve a concerted mechanism. nih.govacs.org

Due to the lack of specific experimental data for this compound, a detailed, data-supported discussion of its intramolecular cyclization and rearrangement processes is not possible. The following table provides a general overview of the types of intramolecular reactions observed in related organophosphorus compounds, which may serve as a basis for predicting the potential reactivity of this compound.

Reaction Type General Substrate Typical Conditions Product Type Mechanistic Features
Intramolecular Cyclization Phosphinates with pendant nucleophiles or activated C-H bondsAcid or Base Catalysis, Radical Initiators, HeatHeterocyclic PhosphinatesNucleophilic attack on phosphorus, Radical cyclization, Condensation
Phosphonate-Phosphinate Rearrangement α-Hydroxyphosphonates, α-AminophosphonatesStrong Bases (e.g., BuLi)PhosphinatesMigration of a phosphonyl group from a heteroatom to carbon
nih.govacs.org-Wittig-type Rearrangement Phosphinates with an α-alkoxy groupStrong Basesα-HydroxyphosphinatesMigration of a group from phosphorus to an adjacent carbanion
Radical Rearrangements Phosphinates with susceptible groupsRadical Initiators (e.g., AIBN), UV lightIsomeric PhosphinatesHomolytic bond cleavage followed by group migration

It is important to emphasize that the application of these general principles to this compound remains theoretical. Experimental studies would be required to determine the actual reactivity of this compound under various conditions and to elucidate the specific mechanisms of any observed intramolecular cyclizations or rearrangements.

Spectroscopic Characterization Techniques for Butyl Methyl Phenyl Phosphinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of Butyl methyl(phenyl)phosphinate, offering detailed insights into the hydrogen, carbon, and phosphorus atomic environments.

The ¹H NMR spectrum of this compound provides specific information about the different types of protons and their neighboring atoms.

Phenyl Protons: The protons on the phenyl group attached directly to the phosphorus atom typically appear in the aromatic region of the spectrum, approximately between δ 7.4 and 8.0 ppm. These signals often present as complex multiplets due to proton-proton coupling within the ring and coupling to the phosphorus atom.

Methyl Protons: The protons of the methyl group bonded to the phosphorus atom (P-CH₃) characteristically resonate as a doublet. This splitting pattern is a result of coupling with the ³¹P nucleus. The chemical shift for these protons is generally observed in the range of δ 1.5–2.0 ppm, with a coupling constant (²JP-H) of approximately 12–18 Hz.

Butoxy Protons: The protons of the n-butyl ester group exhibit distinct signals. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) appear as a multiplet around δ 3.8–4.1 ppm. The subsequent methylene groups resonate at progressively higher fields (lower ppm values), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl (C₆H₅) 7.4 – 8.0 Multiplet -
P-Methyl (P-CH₃) 1.5 – 2.0 Doublet ²JP-H ≈ 12-18
O-Methylene (O-CH₂) 3.8 – 4.1 Multiplet -
Methylene (-CH₂-) 1.6 – 1.8 Multiplet -
Methylene (-CH₂-) 1.3 – 1.5 Multiplet -

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In proton-decoupled spectra, each unique carbon atom gives a single resonance, with its chemical shift indicative of its electronic environment.

Phenyl Carbons: The carbons of the phenyl ring are observed in the aromatic region (δ 125–135 ppm). The carbon atom directly attached to the phosphorus (ipso-carbon) shows a significant coupling constant (¹JP-C) and its signal is often broadened or split.

Methyl Carbon: The carbon of the P-CH₃ group also exhibits a large coupling to the phosphorus atom and appears at approximately δ 15–25 ppm.

Butoxy Carbons: The carbons of the butyl chain are found in the aliphatic region. The O-CH₂ carbon resonates around δ 65–70 ppm, while the other carbons appear at higher fields (δ ~32, ~19, and ~14 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Phenyl (ipso-C) 130 – 135
Phenyl (other) 128 – 132
O-Methylene (O-CH₂) 65 – 70
Methylene (-CH₂) ~32
P-Methyl (P-CH₃) 15 – 25
Methylene (-CH₂) ~19

³¹P NMR is a highly diagnostic tool for organophosphorus compounds, as the chemical shift is very sensitive to the oxidation state and coordination environment of the phosphorus atom. nih.gov For pentavalent phosphinates like this compound, the phosphorus nucleus is significantly deshielded. The expected chemical shift for this compound would be in the range of δ +30 to +50 ppm relative to a phosphoric acid standard. rsc.org In a proton-coupled spectrum, the signal would be a complex multiplet due to coupling with the protons of the directly attached methyl and phenyl groups. However, ³¹P NMR spectra are most commonly acquired with proton decoupling, resulting in a single, sharp singlet for the compound. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in this compound.

The FT-IR spectrum of this compound is characterized by several strong absorption bands that correspond to specific bond vibrations.

P=O Stretch: The most prominent and diagnostic band in the spectrum is the phosphoryl stretch (P=O), which is expected to appear as a very strong absorption in the region of 1200–1260 cm⁻¹. docbrown.info

P-O-C Stretch: The stretching vibrations of the P-O-C linkage typically result in strong bands in the 1000–1050 cm⁻¹ (asymmetric stretch) and 740–820 cm⁻¹ (symmetric stretch) regions.

Aromatic Vibrations: The phenyl group gives rise to several characteristic bands, including aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450–1600 cm⁻¹ region.

Aliphatic Vibrations: The butyl and methyl groups produce C-H stretching bands in the 2850–2960 cm⁻¹ range and various bending (scissoring, rocking) vibrations between 1370 and 1470 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3010 – 3070 Medium
Aliphatic C-H Stretch 2850 – 2960 Strong
Aromatic C=C Stretch 1450 – 1600 Medium-Strong
P=O Stretch 1200 – 1260 Very Strong
P-O-C Stretch 1000 – 1050 Strong

Raman spectroscopy offers complementary information to IR spectroscopy. While the P=O stretch is also Raman active, Raman spectra are often particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations of the phenyl group, for instance, typically produce strong and sharp signals in the Raman spectrum, which can be useful for confirming the presence of this moiety. nih.gov The symmetric P-O-C stretch and various C-C backbone vibrations of the butyl group are also readily observed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a virtual fingerprint, allowing for structural determination. For this compound, electron impact (EI) ionization would likely be employed, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

The fragmentation of organophosphorus esters is a well-studied area, and predictable cleavage patterns can be anticipated for this compound. nih.gov The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the phosphorus atom, which is the central and most electrophilic site. Key fragmentation processes would include the loss of the butyl group, the methyl group, and rearrangements involving the phenyl and butoxy moieties.

Expected Fragmentation Pattern:

A hypothetical mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would lead to a series of characteristic peaks. The relative abundance of these fragments would depend on their stability. For instance, the formation of resonance-stabilized ions, such as those containing the phenyl group, is often favored. acs.orgyoutube.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed StructureKey Fragmentation Pathway
[M]⁺[C₁₁H₁₇O₂P]⁺Molecular Ion
[M - C₄H₉]⁺[C₇H₈O₂P]⁺Loss of the butyl radical
[M - OC₄H₉]⁺[C₇H₈OP]⁺Loss of the butoxy radical
[M - CH₃]⁺[C₁₀H₁₄O₂P]⁺Loss of the methyl radical
[C₆H₅PO₂H]⁺Rearrangement and loss of butene
[C₆H₅]⁺Phenyl cation

Note: This table is illustrative and based on the general fragmentation patterns of organophosphorus esters. The actual m/z values would need to be calculated based on the precise atomic masses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the primary chromophore is the phenyl group.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzene (B151609) ring. Aromatic compounds typically exhibit multiple absorption bands in the UV region. youtube.comyoutube.com For a monosubstituted benzene ring, such as the phenyl group attached to the phosphorus atom in this molecule, characteristic absorption bands are expected.

Expected UV-Vis Absorption:

The spectrum would likely show a strong absorption band, often referred to as the E2-band, at around 200-220 nm, and a weaker, more structured band, known as the B-band, in the region of 250-270 nm. youtube.com The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituent on the phenyl ring (in this case, the methylphosphinoyl group) and the solvent used for the analysis. For a related compound, lithium phenyl-2,4,6-trimethylbenzoylphosphinate, a UV absorption maximum has been reported at 372 nm in water, although the additional chromophoric groups in this molecule significantly alter its absorption profile compared to what would be expected for this compound. chemwhat.com

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

Absorption BandPredicted λmax (nm)Associated Electronic Transition
E2-Band~210π → π
B-Band~265π → π (benzenoid)

Note: This table provides predicted values based on the typical UV-Vis absorption of phenyl-containing compounds. The actual experimental values may vary.

Integrated Spectroscopic Approaches for Structural Elucidation

For an unambiguous structural determination of this compound, a combination of spectroscopic techniques is essential. researchgate.netyoutube.comyoutube.com While MS provides information about the molecular weight and fragmentation, and UV-Vis confirms the presence of the aromatic ring, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be crucial.

¹H, ¹³C, and ³¹P NMR spectroscopy would provide detailed information about the connectivity of atoms, the number of different types of protons and carbons, and the chemical environment of the phosphorus atom. IR spectroscopy would identify the characteristic functional groups present, such as the P=O and P-O-C bonds, through their vibrational frequencies.

By integrating the data from all these spectroscopic methods, a complete and accurate picture of the molecular structure of this compound can be constructed. The mass spectrum would confirm the elemental composition and key fragments, the UV-Vis spectrum would verify the presence of the phenyl group, and the NMR and IR spectra would piece together the precise arrangement of the atoms within the molecule.

Synthetic Transformations and Derivatization of Phosphinate Esters

Synthesis of Alpha-Functionalized Phosphinates

The carbon atom adjacent to the phosphorus in a phosphinate ester can be functionalized to introduce new chemical groups, leading to compounds with potential applications in medicinal chemistry and materials science.

The synthesis of α-aminoalkylphosphinates, which are phosphorus analogs of α-amino acids, can be effectively achieved through the Aza-Pudovik and Kabachnik-Fields reactions. The Aza-Pudovik reaction involves the addition of a P-H bond from an H-phosphinate across the C=N double bond of an imine. mdpi.com This two-component reaction is often more efficient than the related three-component Kabachnik-Fields reaction, which condenses a carbonyl compound, an amine, and an H-phosphinate in one pot. nih.govacs.org

Recent research has demonstrated the utility of butyl phenyl-H-phosphinate in the Aza-Pudovik reaction for synthesizing a series of alkyl (α-alkylamino-arylmethyl-)phenyl phosphinates. In these syntheses, various imines, prepared from primary amines and substituted benzaldehydes, were reacted with butyl phenyl-H-phosphinate. The resulting α-aminophosphinates were obtained as mixtures of diastereomers with yields ranging from 65% to 92%. nih.gov This approach was found to be more effective than the corresponding Kabachnik-Fields condensation. nih.govmit.edu

EntryImine Reactant (from)P-ReagentProductYield (%)Reference
1Benzylamine + BenzaldehydeButyl phenyl-H-phosphinateButyl (α-benzylamino-benzyl-)phenylphosphinate85% nih.gov
2Butylamine + BenzaldehydeButyl phenyl-H-phosphinateButyl (α-butylamino-benzyl-)phenylphosphinate92% nih.gov
3Aniline + BenzaldehydeButyl phenyl-H-phosphinateButyl (α-anilino-benzyl-)phenylphosphinate65% nih.gov

This table presents selected research findings on the synthesis of α-aminoalkylphosphinates via the Aza-Pudovik reaction.

The synthesis of α-hydroxyalkylphosphinates typically involves the addition of an H-phosphinate to a carbonyl compound, a process known as the Pudovik reaction. This reaction directly forms a P-C bond and a hydroxyl group on the adjacent carbon. While α-hydroxyphosphonates are known intermediates in the Kabachnik-Fields reaction pathway, they can also be stable, isolable products. researchgate.net The reaction of ethyl phenyl(dihydroxymethyl)phosphinate in aldol (B89426) condensations with ketones is known to produce α-hydroxyphosphinic acids. nih.gov Although the specific application of butyl methyl(phenyl)phosphinate for the synthesis of hydroxyalkylphosphinates is not extensively detailed in the surveyed literature, the general reactivity pattern of H-phosphinates with aldehydes and ketones suggests this transformation is a viable synthetic route. thermofisher.com

Annulation and Cyclization Reactions to Form Phosphinate Heterocycles

Phosphinate esters are valuable precursors for the synthesis of phosphorus-containing heterocycles, which are of interest in various fields of chemistry. umsl.edu Annulation and cyclization reactions provide a means to construct these ring systems. Strategies often involve the use of unsaturated phosphinates that can undergo intramolecular reactions or participate in intermolecular cycloadditions. researchgate.netacs.org

For instance, unsaturated H-phosphinates have been used in (3+2)-cyclization reactions with aldehydes and thioketones to form five-membered heterocycles like 1,3-oxaphosphole-3-oxides. researchgate.netresearchgate.net Other methods include Diels-Alder reactions to create P-chiral polycyclic 7-phospha-norbornenes and transition-metal-catalyzed C-H functionalization followed by cyclization. nih.govacs.org While these general methodologies are established for creating diverse P-heterocycles, specific examples detailing the cyclization of this compound itself were not prominent in the reviewed sources. The functionalization of the P-phenyl or P-methyl groups with unsaturated moieties could, in principle, render the molecule suitable for such cyclization strategies.

Derivatization at Ester and P-Substituent Moieties

Modifications to the ester group or the substituents directly attached to the phosphorus atom allow for the fine-tuning of the molecule's properties.

The butyl ester group of the phosphinate can be exchanged through transesterification. wikipedia.org This reaction involves treating the phosphinate with a different alcohol, often in the presence of an acid or base catalyst, to yield a new phosphinate ester. organic-chemistry.org Microwave-assisted transesterification of alkyl phenyl-H-phosphinates has been shown to be an effective method for this transformation. researchgate.netmdpi.com This allows for the introduction of various alkoxy groups, altering the steric and electronic properties of the molecule. Hydrolysis of the ester group, typically using strong acidic or basic conditions, can also be performed to yield the corresponding methyl(phenyl)phosphinic acid. nih.govmdpi.com

Derivatization of the P-substituents, such as the phenyl group, is more challenging but achievable. The cleavage of a phosphorus-phenyl bond can be accomplished under certain conditions, for example, through reactions with transition metal complexes like palladium(0) or ruthenium carbonyl clusters. nih.govrsc.org This process, while resulting in a significant structural change, represents a method for derivatization by replacement of the phenyl group.

Stereochemical Control in Phosphinate Transformations

Since the phosphorus atom in this compound is a potential stereocenter, controlling the stereochemical outcome of its transformations is a key synthetic challenge. The field of P-stereogenic phosphorus compounds has seen significant advances, with several strategies developed for asymmetric synthesis. nih.gov

One common approach involves the use of chiral auxiliaries. For instance, H-phosphinates can be prepared from chiral alcohols, such as menthol. acs.orgrsc.org The resulting diastereomeric phosphinates can often be separated, and subsequent nucleophilic substitution at the phosphorus center proceeds stereospecifically, typically with inversion of configuration. acs.orgnih.gov This allows for the synthesis of optically active P-stereogenic compounds.

Catalytic asymmetric methods are also employed. Chiral catalysts can be used in reactions like the Aza-Pudovik or Kabachnik-Fields reactions to induce enantioselectivity. mdpi.com Dynamic kinetic asymmetric transformation (DKAT) of racemic H-phosphinates, where a chiral nucleophilic catalyst selectively reacts with one enantiomer while the other is rapidly racemized, has also been developed for the synthesis of enantioenriched phosphonates and related species. mdpi.comnih.gov These principles of asymmetric synthesis are broadly applicable to phosphinates and provide a toolbox for accessing specific stereoisomers of derivatized products. acs.org

Advanced Topics and Future Research Directions in Butyl Methyl Phenyl Phosphinate Chemistry

Development of Novel Catalytic Systems for Phosphinate Synthesis and Functionalization

The traditional synthesis of phosphinates often involves the use of phosphorus trichloride (B1173362) (PCl3), a reagent associated with safety and environmental concerns acs.org. Consequently, a significant research effort is directed towards the development of novel catalytic systems that offer safer and more efficient routes to phosphinate synthesis and their subsequent functionalization.

Recent advancements include the use of transition metal catalysts, such as palladium and nickel, in microwave-assisted cross-coupling reactions to form P-C bonds. These methods have been successfully applied to the synthesis of phosphonates, phosphinates, and tertiary phosphine (B1218219) oxides benthamdirect.commdpi.com. The Hirao reaction, a palladium-catalyzed cross-coupling of a P-H compound with an organic halide, has been adapted for microwave conditions, leading to higher yields and shorter reaction times mdpi.com. A key development in this area is the move towards "ligand-free" catalysis, where an excess of the >P(O)H reagent can act as a reducing agent for the metal precursor and, in its trivalent tautomeric form (>POH), as a P-ligand. This simplifies the reaction system and reduces waste benthamdirect.com.

Another innovative approach is the direct microwave-assisted esterification of phosphinic acids with alcohols. This method avoids the use of phosphorus chlorides and the associated hydrogen chloride byproduct, making it an environmentally friendlier process tandfonline.comtandfonline.com. While highly effective for many phosphinic acids, the efficiency of this esterification can be influenced by steric hindrance around the phosphorus center tandfonline.com.

Future research in this area will likely focus on expanding the range of catalysts to include more earth-abundant and less toxic metals. The development of catalysts that can facilitate the asymmetric synthesis of chiral phosphinates is another important frontier, given the significance of chiral organophosphorus compounds in catalysis and medicinal chemistry. High-throughput screening of catalyst systems will also be crucial in accelerating the discovery of new and improved synthetic methods mdpi.com.

Green Chemistry Principles in Phosphinate Synthesis and Transformation

The principles of green chemistry are increasingly being integrated into the synthesis and transformation of phosphinates, aiming to reduce the environmental impact of these chemical processes. Key areas of focus include the use of alternative energy sources, minimizing waste, and improving atom economy.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced purity of products compared to conventional heating methods tandfonline.comtandfonline.com. The direct interaction of microwaves with polar molecules allows for rapid and uniform heating, which can be particularly advantageous for phosphinate synthesis.

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of phosphinates and related compounds. For instance, the microwave-assisted esterification of phosphinic acids can be performed efficiently, in some cases without the need for a solvent tandfonline.comtandfonline.com. Similarly, palladium- and nickel-catalyzed P-C coupling reactions benefit significantly from microwave assistance, enabling faster and more efficient synthesis of phosphinates benthamdirect.commdpi.com. Multicomponent reactions for the synthesis of heterocyclic phosphonates have also been optimized under solvent-free microwave conditions, highlighting the potential for high atom economy and energy efficiency mdpi.com.

The ability to perform these reactions under solvent-free conditions is a significant advantage from a green chemistry perspective, as it eliminates the environmental and health risks associated with volatile organic solvents, simplifies product purification, and reduces waste rsc.org.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product acs.orgresearchgate.netnih.govrsc.org. Traditional methods for organophosphorus synthesis that rely on stoichiometric reagents often suffer from poor atom economy, generating significant amounts of waste.

The development of catalytic methods for phosphinate synthesis represents a major step forward in improving atom economy. By using catalysts, it is possible to achieve high yields with minimal waste. For example, phosphinates are being explored as safer and more atom-economical alternatives to phosphorus trichloride (PCl3) in the synthesis of organophosphorus compounds acs.org.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are another effective strategy for improving atom economy and minimizing waste. A notable example is the high atom-economical one-pot synthesis of secondary phosphines from phosphinates, which utilizes a recyclable phosphorus donor reagent researchgate.netnih.gov. Such approaches reduce the need for purification of intermediates, saving time, energy, and resources.

Future research will continue to focus on designing synthetic routes to phosphinates that maximize atom economy. This includes the development of new catalytic cycles that minimize the formation of byproducts and the design of reactions that utilize all the atoms of the starting materials.

Computational Design and Prediction of Phosphinate Reactivity and Selectivity

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of chemical systems. In the context of phosphinate chemistry, these methods are being used to design new molecules with desired properties and to predict their reactivity and selectivity in chemical reactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and properties of molecules researchgate.netscirp.org. By calculating various molecular descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, it is possible to gain insights into the reactivity of a molecule. For example, DFT calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack, which is crucial for understanding reaction mechanisms and predicting product formation scirp.org.

Quantitative Structure-Property Relationship (QSPR) models are another important computational tool. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed properties, such as reactivity or biological activity. While specific QSPR models for butyl methyl(phenyl)phosphinate are not yet widely reported, the methodology has been successfully applied to predict the toxicity of other phosphonate (B1237965) derivatives benthamdirect.com.

Computational studies can also be used to design new catalysts for phosphinate synthesis. By modeling the interaction between a potential catalyst and the reactants, it is possible to predict the efficiency and selectivity of the catalyst, thereby guiding experimental efforts. This approach can significantly accelerate the discovery of new and improved catalytic systems researchgate.netchemscene.com. The computed descriptors for butyl(methyl)phosphinate are available in public databases and can serve as a starting point for more detailed computational studies nih.gov.

Table 1: Computed Descriptors for Butyl(methyl)phosphinate

PropertyValue
Molecular Weight135.12 g/mol
XLogP3-AA1.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass135.05237 g/mol
Monoisotopic Mass135.05237 g/mol
Topological Polar Surface Area37.3 Ų
Heavy Atom Count8
Formal Charge-1
Complexity89.8
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Source: PubChem CID 21079992 nih.gov

Exploration of Structure-Reactivity Relationships in Phosphinate Chemistry

Understanding the relationship between the structure of a phosphinate and its reactivity is fundamental to controlling its chemical transformations and designing new applications. The reactivity of this compound is influenced by the electronic and steric effects of its three distinct substituents: the butyl group, the methyl group, and the phenyl group.

The hydrolysis of phosphinates is a key reaction that has been studied to elucidate structure-reactivity relationships. The rate of hydrolysis is sensitive to the steric bulk of the substituents on the phosphorus atom. Generally, increasing steric hindrance around the phosphorus center decreases the rate of hydrolysis mdpi.com. In the case of this compound, the relatively small methyl group and the larger butyl and phenyl groups create a specific steric environment that will influence its susceptibility to nucleophilic attack at the phosphorus center.

The electronic properties of the substituents also play a crucial role. The phenyl group, being an aryl group, can withdraw electron density from the phosphorus atom through inductive and resonance effects, making the phosphorus more electrophilic and potentially more susceptible to nucleophilic attack compared to a phosphinate with only alkyl substituents. Conversely, the electron-donating alkyl groups (methyl and butyl) can modulate this effect. Studies on alkylphosphonate esters have shown that their reactivity is influenced by the nature of the alkyl and aryl groups attached to the phosphorus acs.org. Research on mixed alkyl/aryl phosphonates has also been conducted to investigate their structure-activity relationships, providing valuable insights into how varying these substituents can tune the reactivity and biological activity of the molecule nih.gov.

Systematic studies on series of organophosphorus compounds, where substituents are varied in a controlled manner, have been instrumental in quantifying these electronic and steric effects jlu.edu.cn. Such studies, often combining experimental kinetics with computational analysis, are essential for building predictive models of phosphinate reactivity.

Potential in Advanced Materials Development

Phosphinates, including structures related to this compound, are showing significant promise in the development of advanced materials with a wide range of applications. Their unique chemical and physical properties make them valuable building blocks for functional materials.

One of the most promising areas is their use as flame retardants. Phosphorus-based flame retardants are considered more environmentally friendly alternatives to halogenated compounds italmatch.comspecificpolymers.com. Metal phosphinates are increasingly used in engineering plastics such as glass fiber reinforced polyamides and polybutylene terephthalate (B1205515) flameretardants-online.compinfa.eu. The mechanism of flame retardancy often involves the phosphinate decomposing upon heating to form phosphoric acid, which promotes the formation of a protective char layer on the surface of the polymer specificpolymers.comflameretardants-online.com. Some phosphinates can also act in the gas phase by releasing phosphorus-containing radicals that interrupt the combustion process flameretardants-online.com. The specific structure of the phosphinate, including the nature of the organic groups, can influence its thermal stability and flame-retardant efficiency nih.gov.

Phosphinates are also being explored as ligands for the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis mdpi.com. The use of phosphinic acids as linkers in MOFs offers the advantage that the organic groups attached to the phosphorus can be readily modified to tune the properties of the resulting material. This provides a level of functionalization that is not as easily achieved with the more commonly used carboxylate or phosphonate linkers mdpi.com.

The broader class of metal phosphonates has been investigated for a variety of applications, including as heterogeneous catalysts, solid sorbents for gas separation, and materials for electrochemical devices mdpi.comresearchgate.net. The ability to create diverse structures, from molecular complexes to extended layered or framework materials, makes metal phosphonates a versatile platform for materials design researchgate.net.

Q & A

Q. How can researchers design experiments to resolve stereochemical contradictions in phosphinate derivatives?

  • Strategy : Combine chiral HPLC (e.g., Chiralpak IA column) with vibrational circular dichroism (VCD) to distinguish enantiomers. Cross-validate with X-ray crystallography and Mosher ester analysis . For ambiguous cases, use dynamic NMR to probe conformational equilibria .

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